molecular formula C12H15Cl2NO B1627383 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol CAS No. 52423-89-9

2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol

Cat. No. B1627383
CAS RN: 52423-89-9
M. Wt: 260.16 g/mol
InChI Key: SRZABNWAUIZJDH-UHFFFAOYSA-N
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Description

“2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol” is a chemical compound . It is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 3,4-dichlorophenyl group and an ethanol group .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, they can be alkylated or arylated at the C(sp3)-H bonds . The reaction conditions and the catalysts used can influence the regioselectivity and enantioselectivity of these reactions .

Future Directions

The future directions in the research and development of “2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of the compounds and optimizing the synthetic strategies .

properties

IUPAC Name

2-[3-(3,4-dichlorophenyl)pyrrolidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-2-1-9(7-11(10)14)12(4-6-16)3-5-15-8-12/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZABNWAUIZJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CCO)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594098
Record name 2-[3-(3,4-Dichlorophenyl)pyrrolidin-3-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol

CAS RN

52423-89-9
Record name 2-[3-(3,4-Dichlorophenyl)pyrrolidin-3-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cool a solution of lithium aluminum hydride (450 mL, 1M in THF, 450 mmol) to −10° C. in a ice/acetone bath. Add dropwise, a solution of sulfuric acid (12 mL, 99.999%, 225.3 mmol) in THF (35 mL). (Use caution when adding the sulfuric acid to the THF and also when adding the sulfuric acid/THF solution to the lithium aluminum hydride solution). After the addition is complete, stir for 1 hour. Warm to ambient temperature and stir for 2 hours. Add dropwise, a solution of (3-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl)acetic acid ethyl ester (23.2 g, 73.4 mmol) in THF (70 mL). Heat to 45-50° C. for 36 hours. Cool in an ice bath. Add dropwise, a solution of THF/water (1/1, 70 mL). Filter and rinse the filter cake with THF and dichloromethane, retain the filtrate. Combine the filter cake with THF/water/15% sodium hydroxide solution (1 L/70 mL/20 mL) and vigorously stir for 2 hours. Filter and combine the filtrate with the filtrate obtained above. Concentrate the combined filtrates in vacuo to obtain a residue. Dissolve the residue in dichloromethane and dry over MgSO4, filter, and concentrate in vacuo to obtain a residue. Recrystallize the residue from diethyl ether to give the title compound: Rf=0.27 (silica gel, 9:1:0.2; dichloromethane/methanol/ammonium hydroxide); mp; 91-94° C. Elemental Analysis calculated for C12H15Cl2NO: C 55.40; H 5.81; N 5.38; Found: C 55.64; H 5.88; N 5.20.
Quantity
450 mL
Type
reactant
Reaction Step One
Name
THF water
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sulfuric acid THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(3-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl)acetic acid ethyl ester
Quantity
23.2 g
Type
reactant
Reaction Step Six
Name
Quantity
35 mL
Type
solvent
Reaction Step Seven
Name
Quantity
70 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Cool a solution of lithium aluminum hydride (450 mL, 1M in tetrahydrofuran, 450 mmol) to -10° C. in a ice/acetone bath. Add dropwise, a solution of sulfuric acid (12 mL, 99.999%, 225.3 mmol) in tetrahydrofuran (35 mL). (Use caution when adding the sulfuric acid to the tetrahydrofuran and also when adding the sulfuric acid/tetrahydrofuran solution to the lithium aluminum hydride solution). After the addition is complete, stir for 1 hour. Warm to ambient temperature and stir for 2 hours. Add dropwise, a solution of (3-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl)acetic acid ethyl ester (23.2 g, 73.4 mmol) in tetrahydrofuran (70 mL). Heat to 45°-50° C. for 36 hours. Cool in an ice bath. Add dropwise, a solution of tetrahydrofuran/water (1/1, 70 mL). Filter and rinse the filter cake with Tetrahydrofuran and dichloromethane, retain the filtrate. Combine the filter cake with tetrahydrofuran/water/15% sodium hydroxide solution (1 L/70 mL/20 mL) and vigorously stir for 2 hours. Filter and combine the filtrate with the filtrate obtained above. Concentrate the combined filtrates invacuo to obtain a residue. Dissolve the residue in dichloromethane and dry over MgSO4, filter, and concentrate invacuo to obtain a residue. Recrystallize the residue from diethyl ether to give the title compound: Rf= 0.27 (silica gel, 9/1/0.2 dichloromethane/methanol/ammonium hydroxide); mp; 91°-94° C.
Quantity
450 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran water
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sulfuric acid tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(3-(3,4-dichlorophenyl)-5-oxopyrrolidin-3-yl)acetic acid ethyl ester
Quantity
23.2 g
Type
reactant
Reaction Step Six
Quantity
35 mL
Type
solvent
Reaction Step Seven
Quantity
70 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods III

Procedure details

A solution of hydrogen chloride in ether is added to a solution of 3.4 g of 3-tetrahydropyranyloxyethyl-3-(3,4-dichlorophenyl)pyrrolidine in 20 ml of methanol until the pH is 1. The mixture is stirred for half an hour at room temperature and concentrated to dryness, the residue is taken up in water, rendered basic with a solution of sodium hydroxide and extracted with dichloromethane and the extract is washed with a saturated solution of NaCl, dried over Na2SO4 and evaporated to dryness to give an oil. This oil is taken up in 20 ml of an isopropyl ether/ether mixture (50/50 v/v). After stirring and filtration, the product is washed with ethyl ether and dried under vacuum over P2O5. 2.6 g of the expected product are isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-tetrahydropyranyloxyethyl-3-(3,4-dichlorophenyl)pyrrolidine
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
isopropyl ether ether
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of LiAlH4 (450 mL, 1M in THF, 450 mmol) was cooled in a ice/acetone bath (-10° C.). A solution of H2SO4 (99.999%) (12 mL, 225.3 mmol) in THF (35 mL) was added dropwise. (Use caution when adding the H2SO4 to the THF and also when adding the H2SO4 /THF solution to the LiA1H4) After the addition was complete, the slurry was stirred for 1 h in an ice bath. The slurry was allowed to warm to ambient temperature and stir for 2 h. A solution of [3-(3,4-dichloro-phenyl)-5-oxo-pyrrolidin-3-yl]-acetic acid ethyl ester (23.2 g, 73.4 mmol) in THF (70 mL) was added dropwise. The slurry was heated to 45°-50° C. for 36 h. The slurry was cooled in an ice bath and a solution of THF:H2O (1:1, 70 mL) was added dropwise. The slurry was filtered and the solids were rinsed with THF and dichloromethane. The salts were stirred with THF:H2 0:15% NaOH (1 L :70 mL :20 mL) for 2 h. The slurry was filtered and the combined filtrates were concentrated in vacuo to obtain a residue. The residue was dissolved in dichloromethane and the solution was dried over MgSO4, filtered, and concentrated in vacuo to obtain a residue. The residue was recrystallized from diethyl ether to give the title compound:
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
H2SO4 THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
[3-(3,4-dichloro-phenyl)-5-oxo-pyrrolidin-3-yl]-acetic acid ethyl ester
Quantity
23.2 g
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol
Reactant of Route 2
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol
Reactant of Route 3
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol
Reactant of Route 4
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol
Reactant of Route 5
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol
Reactant of Route 6
2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol

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